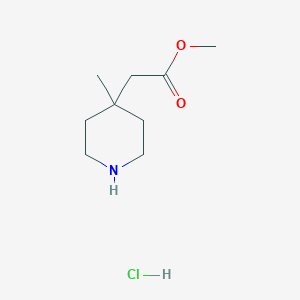

Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride

Description

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is a piperidine-derived compound featuring a methyl ester group at the 2-position and a 4-methyl substituent on the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 2-(4-methylpiperidin-4-yl)acetate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(7-8(11)12-2)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H |

InChI Key |

QPSKZPWDWMGXNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)CC(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis primarily involves the alkylation or esterification of 4-methylpiperidine derivatives. A typical approach is the nucleophilic substitution reaction between 4-methylpiperidine and methyl chloroacetate under basic conditions. The reaction proceeds as follows:

- Starting Materials : 4-methylpiperidine and methyl chloroacetate.

- Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic attack.

- Solvent : Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Reaction Conditions : The reaction is typically conducted at temperatures ranging from 0°C to room temperature to control reaction rate and minimize side reactions.

- Workup : The reaction mixture is quenched, and the product is isolated by extraction.

- Salt Formation : The free base is converted to the hydrochloride salt by treatment with gaseous hydrogen chloride or aqueous HCl in a solvent like diethyl ether.

- Purification : Recrystallization or column chromatography is employed to obtain a high-purity product.

Detailed Reaction Scheme

$$

\text{4-methylpiperidine} + \text{methyl chloroacetate} \xrightarrow[\text{Base}]{\text{THF, 0-25°C}} \text{Methyl 2-(4-methylpiperidin-4-yl)acetate} \xrightarrow[\text{HCl}]{\text{Et}_2\text{O}} \text{Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride}

$$

Optimization Strategies

- Catalyst Use : Phase-transfer catalysts such as tetrabutylammonium bromide can enhance alkylation efficiency.

- Temperature Control : Maintaining low temperatures (0–5°C) during alkylation reduces byproduct formation.

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or THF improve solubility and reaction kinetics.

- Reaction Monitoring : Thin-layer chromatography (TLC) or inline infrared (IR) spectroscopy is used to monitor reaction progress.

- Purification : Fractional distillation or preparative high-performance liquid chromatography (HPLC) ensures product purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Purity is assessed via HPLC with UV detection at 210–220 nm, typically showing purity >95%.

Mass Spectrometry (MS)

- Molecular ion peak [M+H]^+ observed at m/z 208.1 confirms molecular weight.

Elemental Analysis

- Carbon, hydrogen, nitrogen, and chlorine content are verified to confirm stoichiometry.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | TPSA (Ų) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|---|---|

| Methyl 2-(4-methylpiperidin-4-yl)acetate HCl | C₁₀H₁₈ClNO₂ | 219.71 | 4-methylpiperidine, methyl ester, HCl | ~1.2 | 38.3 | >10 (aqueous) | 0.55 |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 187.24 | Piperidine, ethyl ester | 0.8 | 38.3 | 15.6 | 0.65 |

| Methyl 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetate HCl | C₁₅H₂₂ClNO₃ | 299.79 | Methoxyphenyl, piperidin-1-yl, HCl | ~2.1 | 49.8 | <5 | 0.45 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₃H₂₃NO₂ | 225.33 | 2,2,6,6-Tetramethylpiperidine, acetate | ~2.5 | 38.3 | <1 | 0.30 |

Research Discoveries and Notes

- The hydrochloride salt form significantly improves aqueous solubility, which is critical for biological assays and pharmaceutical formulation.

- Reaction yields can be optimized by careful control of reaction temperature and use of phase-transfer catalysts.

- Analytical methods confirm the structural integrity and purity necessary for reproducible biological activity studies.

- The methyl substituent at the 4-position of the piperidine ring influences the compound’s physicochemical properties and potentially its biological activity.

Chemical Reactions Analysis

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, the compound has been found to have certain biological properties, such as antibacterial and antifungal activity, and has shown potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | TPSA (Ų) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|---|---|

| Methyl 2-(4-methylpiperidin-4-yl)acetate HCl | C₁₀H₁₈ClNO₂ | 219.71 | 4-methylpiperidine, methyl ester, HCl | ~1.2 (estimated) | 38.3 | >10 (aqueous) | 0.55 |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 187.24 | Piperidine, ethyl ester | 0.8 | 38.3 | 15.6 | 0.65 |

| Methyl 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetate HCl | C₁₅H₂₂ClNO₃ | 299.79 | Methoxyphenyl, piperidin-1-yl, HCl | ~2.1 (estimated) | 49.8 | <5 (aqueous) | 0.45 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₃H₂₃NO₂ | 225.33 | 2,2,6,6-Tetramethylpiperidine, acetate | ~2.5 (estimated) | 38.3 | <1 (aqueous) | 0.30 |

Notes:

- LogP and Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) due to ionic interactions .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., methoxyphenyl in Methyl 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetate HCl) exhibit higher LogP values and lower solubility, limiting bioavailability .

Industrial and Regulatory Considerations

- Cost and Availability : Derivatives like Methyl 2-(4-benzylpiperazin-2-yl)acetate HCl are priced at $247–$824 per gram, indicating that complex substitution patterns escalate costs .

Biological Activity

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological properties, synthesis, interaction studies, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has a molecular formula of CHClN and a molar mass of approximately 189.71 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various pharmaceutical applications.

Biological Activities

Research indicates that piperidine derivatives like methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines.

- Neuropharmacological Effects : The piperidine ring is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Interaction Studies

The biological activity of methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride can be attributed to its interaction with specific biological targets. Studies have shown that it may inhibit certain kinases involved in cancer progression, particularly the BMK1 pathway, which is linked to various malignant properties in human cancers .

Table 1: Comparison of Structural Similarities with Related Compounds

| Compound Name | Similarity | Notable Features |

|---|---|---|

| Methyl 2-(piperidin-4-yl)acetate | 0.92 | Lacks methyl substitution on the piperidine nitrogen |

| Ethyl 1-methylpiperidine-4-carboxylate | 0.90 | Contains a carboxylate instead of an acetate group |

| Methyl 1-methylpiperidine-4-carboxylate | 0.95 | Different position of methyl substitution on the ring |

| Ethyl quinuclidine-4-carboxylate | 0.90 | Quinuclidine structure provides different steric properties |

| Ethyl 2-(piperidin-4-yl)acetate | 0.89 | Variation in alkyl chain length affects lipophilicity |

This table highlights the unique structural features of methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride that may influence its pharmacokinetic properties and biological activity compared to similar compounds.

Case Studies

Case studies exploring the pharmacological effects of piperidine derivatives provide valuable insights into their therapeutic potential. For instance, one study focused on the antiproliferative activity of related compounds against a panel of cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Organ | Histology | EC (μM) |

|---|---|---|---|

| PC-3 | Prostate | Adenocarcinoma | 3.6 |

| BPH-1 | Prostate | Benign Prostate Hyperplasia | 1.6 |

| MCF7 | Breast | Adenocarcinoma | >10 |

| AU565 | Breast | Adenocarcinoma | >10 |

| SK-N-AS | Brain | Neuroblastoma | 4.4 |

| NCI-H1299 | Lung | Non-small cell lung cancer | 4.2 |

| NCI-H522 | Lung | Non-small cell lung cancer | 0.95 |

This table summarizes the effectiveness of methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride and related compounds against different cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Methyl2-(4-methylpiperidin-4-yl)acetate hydrochloride?

The synthesis typically involves alkylation or esterification of 4-methylpiperidine derivatives. For example, reacting 4-methylpiperidine with methyl chloroacetate under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Post-reaction purification via recrystallization or column chromatography ensures high purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl in a solvent like diethyl ether .

Q. How is the purity and structural integrity of this compound verified in research settings?

Analytical methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the piperidine ring protons (δ 1.4–2.8 ppm) and methyl ester group (δ 3.6–3.8 ppm).

- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to assess purity (>95%).

- Mass spectrometry (MS) for molecular ion ([M+H]⁺ at m/z 208.1) and fragmentation pattern validation.

- Elemental analysis (C, H, N, Cl) to verify stoichiometry .

Advanced Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of this compound?

Key optimization steps include:

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Temperature control : Maintaining reactions at 0–5°C during exothermic steps to minimize byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates.

- In-situ monitoring : Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy track reaction progress. Post-synthesis, fractional distillation or preparative HPLC isolates high-purity product .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Standardized assays : Replicating studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Dose-response curves : Evaluating EC₅₀/IC₅₀ values across multiple replicates.

- Structural validation : Confirming compound integrity via X-ray crystallography or 2D NMR to rule out degradation. Comparative studies with analogs (e.g., ethyl esters or non-methylated piperidines) clarify structure-activity relationships .

Q. What advanced techniques are used to study the binding mechanisms of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to receptors like sigma-1 or opioid receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography : Resolves 3D ligand-protein interactions, identifying key hydrogen bonds or hydrophobic contacts.

- Molecular Dynamics (MD) simulations : Predict binding stability and conformational changes over time .

Q. How does the piperidine ring and methyl substitution influence reactivity and bioactivity?

- Steric effects : The 4-methyl group on the piperidine ring restricts conformational flexibility, enhancing selectivity for hydrophobic binding pockets.

- Electron donation : The methyl group increases electron density on the piperidine nitrogen, improving hydrogen-bonding capacity with targets like ion channels.

- Comparative data : Analogs lacking the methyl group (e.g., unsubstituted piperidine) show reduced binding affinity (ΔKd > 50%) in serotonin receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.